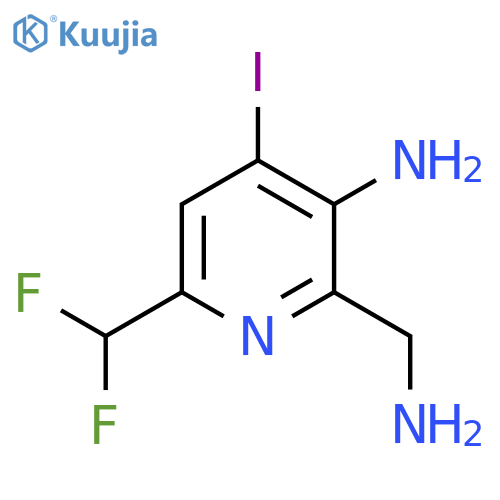

Cas no 1806813-90-0 (3-Amino-2-(aminomethyl)-6-(difluoromethyl)-4-iodopyridine)

3-Amino-2-(aminomethyl)-6-(difluoromethyl)-4-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 3-Amino-2-(aminomethyl)-6-(difluoromethyl)-4-iodopyridine

-

- インチ: 1S/C7H8F2IN3/c8-7(9)4-1-3(10)6(12)5(2-11)13-4/h1,7H,2,11-12H2

- InChIKey: YZKKFPWMMKJUIR-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C(F)F)N=C(CN)C=1N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 170

- トポロジー分子極性表面積: 64.9

- 疎水性パラメータ計算基準値(XlogP): 0.9

3-Amino-2-(aminomethyl)-6-(difluoromethyl)-4-iodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029066696-1g |

3-Amino-2-(aminomethyl)-6-(difluoromethyl)-4-iodopyridine |

1806813-90-0 | 97% | 1g |

$1,475.10 | 2022-03-31 |

3-Amino-2-(aminomethyl)-6-(difluoromethyl)-4-iodopyridine 関連文献

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

3-Amino-2-(aminomethyl)-6-(difluoromethyl)-4-iodopyridineに関する追加情報

Comprehensive Overview of 3-Amino-2-(aminomethyl)-6-(difluoromethyl)-4-iodopyridine (CAS No. 1806813-90-0)

3-Amino-2-(aminomethyl)-6-(difluoromethyl)-4-iodopyridine (CAS No. 1806813-90-0) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This iodopyridine derivative features a unique combination of functional groups, including amino, aminomethyl, and difluoromethyl substituents, which contribute to its versatile reactivity and potential applications. The presence of an iodine atom at the 4-position further enhances its utility as a building block in cross-coupling reactions, a topic frequently searched by synthetic chemists.

In recent years, the demand for fluorinated pyridine compounds has surged due to their enhanced metabolic stability and bioavailability, a trend reflected in numerous AI-driven literature searches. The difluoromethyl group in this compound is particularly noteworthy, as fluorination strategies are a hot topic in drug discovery forums. Researchers often query "role of difluoromethyl in drug design" or "iodopyridine applications in medicinal chemistry," highlighting the relevance of this molecule.

The structural complexity of 3-Amino-2-(aminomethyl)-6-(difluoromethyl)-4-iodopyridine makes it a valuable intermediate for constructing nitrogen-containing heterocycles, a class of compounds dominating recent patent filings. Its diamino functionality allows for diverse derivatization, addressing another common search theme: "multifunctional pyridine synthesis." Computational chemists also show interest in its electrostatic properties, often explored under queries like "halogen bonding in iodopyridines."

From a synthetic perspective, the compound's CAS No. 1806813-90-0 serves as a critical identifier in chemical databases, with many users searching for "CAS registry number lookup" or "pyridine derivatives catalog." Its stability under various conditions is frequently compared to other halogenated aminopyridines in academic discussions. Notably, the aminomethyl side chain provides an additional reactive site, making it a candidate for linker chemistry in bioconjugation—a technique trending in antibody-drug conjugate (ADC) research.

Environmental scientists have shown interest in the degradation pathways of such polyfunctional pyridines, with search terms like "fate of fluorinated pyridines in ecosystems" gaining traction. While not classified as hazardous, proper handling of iodinated compounds remains a frequently asked question in laboratory safety forums. The compound's crystalline properties and solubility data are also commonly requested in material science communities investigating "heterocyclic solid-state behavior."

In agrochemical contexts, the difluoromethyl-pyridine motif is recognized for its potential in crop protection agents, aligning with searches for "novel pesticidal scaffolds." Patent analysis reveals growing interest in similar structures for antifungal applications, particularly those addressing resistance issues—a major concern in agricultural biotechnology discussions. The iodine substituent additionally offers radio-labeling possibilities, connecting to searches about "tracking pyridine metabolism in plants."

Quality control methodologies for CAS 1806813-90-0 frequently appear in analytical chemistry queries, especially regarding "HPLC analysis of polyhalogenated pyridines." The compound's UV-Vis spectral characteristics are documented in several spectroscopic databases, catering to researchers investigating "chromophores with amino-iodo interactions." Its synthetic route optimization is another active discussion area, with particular focus on minimizing byproducts during difluoromethylation steps.

The commercial availability of 3-Amino-2-(aminomethyl)-6-(difluoromethyl)-4-iodopyridine through specialty chemical suppliers satisfies frequent searches for "rare heterocycle sourcing." Its pricing trends are monitored by procurement specialists tracking "cost fluctuations in iodinated building blocks." Storage recommendations typically emphasize protection from light due to the photosensitive iodine center, a detail often queried alongside "stability of halogenated amines."

Recent publications have explored its use in metal-organic frameworks (MOFs), responding to the popular search term "nitrogen-rich MOF linkers." Theoretical studies on its tautomeric equilibria between amino and imino forms appear in computational chemistry literature, addressing another niche search area. The compound's logP value and other physicochemical parameters are routinely requested in early-stage drug discovery workflows.

As regulatory agencies increase scrutiny on fluorinated organic compounds, environmental fate studies of this material have become more prevalent, matching search trends like "EPA guidelines for fluoropyridines." Its potential metabolites are often modeled using in silico prediction tools, a technique frequently searched by toxicology researchers. The compound's vibrational fingerprint in IR spectroscopy serves as a reference for similar structures, fulfilling another common analytical need.

In conclusion, 3-Amino-2-(aminomethyl)-6-(difluoromethyl)-4-iodopyridine (CAS No. 1806813-90-0) represents a multifaceted research tool bridging medicinal chemistry, materials science, and agrochemical development. Its structural features align with numerous investigation priorities reflected in contemporary scientific searches, ensuring its continued relevance across interdisciplinary applications.

1806813-90-0 (3-Amino-2-(aminomethyl)-6-(difluoromethyl)-4-iodopyridine) 関連製品

- 899948-37-9(N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)

- 2320267-85-2(3-(2H-1,3-benzodioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one)

- 1803817-76-6(1,4-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene)

- 2228347-11-1(2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol)

- 2138201-28-0(1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-4-yl)propane-1,3-dione)

- 2472466-16-1(4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl)-)

- 68366-38-1(Butanoic acid, 4-(methylsulfinyl)-2-[[(phenylmethoxy)carbonyl]amino]-,(2S)-)

- 1807129-14-1(Methyl 5-chloro-4-cyano-2-(hydroxymethyl)benzoate)

- 2171835-72-4(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidohexanoic acid)

- 2807469-76-5((2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone)